2-Cyclopropyl-4,5-dimethyl-6-[(piperidin-4-yl)methoxy]pyrimidine
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Overview
Description
2-Cyclopropyl-4,5-dimethyl-6-[(piperidin-4-yl)methoxy]pyrimidine is a heterocyclic compound that features a pyrimidine core substituted with cyclopropyl, dimethyl, and piperidinylmethoxy groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyclopropyl-4,5-dimethyl-6-[(piperidin-4-yl)methoxy]pyrimidine typically involves multi-step organic reactions. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds under mild conditions . This method involves the reaction of a boronic acid derivative with a halogenated pyrimidine in the presence of a palladium catalyst and a base.
Industrial Production Methods
Industrial production of this compound may involve optimizing the Suzuki–Miyaura coupling reaction for large-scale synthesis. This includes selecting appropriate solvents, catalysts, and reaction conditions to maximize yield and purity while minimizing costs and environmental impact .
Chemical Reactions Analysis
Types of Reactions
2-Cyclopropyl-4,5-dimethyl-6-[(piperidin-4-yl)methoxy]pyrimidine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the pyrimidine ring, especially at positions activated by electron-withdrawing groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrimidine N-oxides, while reduction can produce fully reduced pyrimidine derivatives.
Scientific Research Applications
2-Cyclopropyl-4,5-dimethyl-6-[(piperidin-4-yl)methoxy]pyrimidine has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for creating more complex molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-Cyclopropyl-4,5-dimethyl-6-[(piperidin-4-yl)methoxy]pyrimidine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through binding to these targets, leading to changes in their activity and subsequent biological responses .
Comparison with Similar Compounds
Similar Compounds
2-Cyclopropyl-4,5-dimethylpyrimidine: Lacks the piperidinylmethoxy group, resulting in different chemical and biological properties.
4,5-Dimethyl-6-[(piperidin-4-yl)methoxy]pyrimidine:
Uniqueness
2-Cyclopropyl-4,5-dimethyl-6-[(piperidin-4-yl)methoxy]pyrimidine is unique due to the combination of its substituents, which confer specific chemical reactivity and biological activity. This makes it a valuable compound for research and development in various scientific fields .
Properties
Molecular Formula |
C15H23N3O |
---|---|
Molecular Weight |
261.36 g/mol |
IUPAC Name |
2-cyclopropyl-4,5-dimethyl-6-(piperidin-4-ylmethoxy)pyrimidine |
InChI |
InChI=1S/C15H23N3O/c1-10-11(2)17-14(13-3-4-13)18-15(10)19-9-12-5-7-16-8-6-12/h12-13,16H,3-9H2,1-2H3 |
InChI Key |
WMXZHBILQMBQML-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N=C(N=C1OCC2CCNCC2)C3CC3)C |
Origin of Product |
United States |
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